Lithiumformiat-Monohydrat

Übersicht

Beschreibung

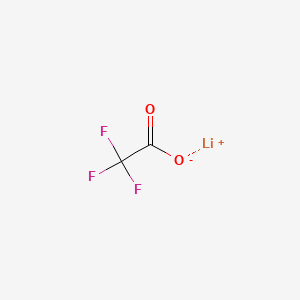

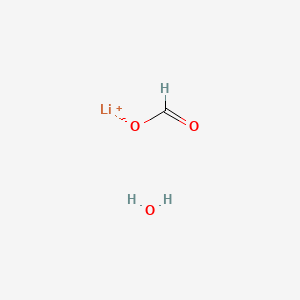

Lithium formate monohydrate, also known as Formic Acid Lithium Salt, is a solid substance . Its chemical family includes metal compounds .

Synthesis Analysis

Lithium formate monohydrate can be synthesized by preparing a saturated solution at 333 K and cooling it down to room temperature over 2 hours . The process of dehydration to anhydrous lithium formate is complex and occurs in two stages .Molecular Structure Analysis

The molecular structure of Lithium formate monohydrate is CHLiO2.H2O . The crystal structure was first determined in 1971 and was resolved again in 1972 with better quality data . High-resolution data can be used to perform a topological analysis on the charge density distribution in lithium formate monohydrate and determine its absolute crystal structure .Chemical Reactions Analysis

The dehydration process of lithium formate monohydrate to anhydrous lithium formate is complex and occurs in two stages .Physical and Chemical Properties Analysis

Lithium formate monohydrate has a molecular weight of 69.97 . It appears as white crystals, powder, or granules . The DSC/TG measurements show that the dehydration process to anhydrous lithium formate is complex and occurs in two stages .Wissenschaftliche Forschungsanwendungen

Strahlentherapie-Dosimetrie

Lithiumformiat-Monohydrat (LFM) wird in der Elektronenspinresonanz-Dosimetrie (ESR) für die Strahlentherapie eingesetzt. Es bietet eine zerstörungsfreie Methode zur Messung von Strahlendosen, was für die Qualitätssicherung bei Strahlentherapiebehandlungen entscheidend ist . Die Stabilität und Empfindlichkeit von LFM machen es für wiederholte Messungen geeignet, wodurch die Zuverlässigkeit der Daten erhöht wird. Seine Anwendung in 3D-gedruckten Behältern wurde vorgeschlagen, um den Dosimetrievorgang zu vereinfachen .

Nichtlineare optische Studien

LFM zeigt signifikante nichtlineare optische Eigenschaften, was es zu einem exzellenten Kandidaten für die Untersuchung der nichtlinearen optischen Suszeptibilität macht . Es ist von 0,25 bis etwa 1,2 μm transparent und zeigt keine optischen Schäden, was eine Phasenabgleichung über einen weiten Wellenlängenbereich ermöglicht. Diese Eigenschaft ist besonders nützlich für Anwendungen wie die Zweite-Harmonische-Generierung (SHG) .

Chemische Forschung

In der chemischen Forschung wird LFM verwendet, um das Signalverblassen in ESR-Dosimetern zu untersuchen. Dies beinhaltet eine empfindliche Methode, um die Stabilität und Zuverlässigkeit von Dosimetern im Laufe der Zeit zu verstehen, was für genaue Dosismessungen in verschiedenen wissenschaftlichen und medizinischen Anwendungen entscheidend ist .

Biomedizinische Studien

LFM wurde in biomedizinischer Forschung eingesetzt, z. B. in Studien zu Laktatspiegeln im Gehirn während depressiver Episoden. Die Forschung legt nahe, dass Lithiumverbindungen, einschließlich LFM, therapeutische Wirkungen bei der Behandlung von bipolarer Störung haben können, was auf ihr Potenzial in der Entwicklung von Psychopharmaka hindeutet .

Thermische Analyse

LFM wird thermischen und spektroskopischen Studien unterzogen, um seinen Dehydrationsprozess zu verstehen. Differenzthermoanalyse (DSC) und Thermogravimetrie (TG) werden verwendet, um die komplexen Dehydrationsschritte von LFM zu analysieren, was für seine Anwendung in der Materialwissenschaft und -technik unerlässlich ist .

Wirkmechanismus

Target of Action

Lithium formate monohydrate primarily targets the dehydration process in the temperature range 300–700 K . The compound’s interaction with its targets is complex and occurs in two stages .

Mode of Action

The interaction of lithium formate monohydrate with its targets involves a complex two-stage process. The first stage is the dehydration of lithium formate monohydrate (LiHCOO·H2O) to anhydrous lithium formate (LiHCOO)

Biochemical Pathways

The biochemical pathways affected by lithium formate monohydrate are primarily related to the dehydration process . The compound’s action on these pathways results in the transformation of lithium formate monohydrate to anhydrous lithium formate .

Pharmacokinetics

The compound’s transformation from a hydrated to an anhydrous state suggests that it undergoes significant changes in its physical and chemical properties .

Result of Action

The primary molecular and cellular effect of lithium formate monohydrate’s action is the dehydration of the compound, resulting in the formation of anhydrous lithium formate . This transformation is a complex process that occurs in two stages .

Action Environment

The action, efficacy, and stability of lithium formate monohydrate are influenced by environmental factors such as temperature . The dehydration process, which is the primary action of the compound, occurs in the temperature range 300–700 K .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

This process is influenced by the arrangement of the molecules in the crystal, including the hydrogen-bonding .

Temporal Effects in Laboratory Settings

In laboratory settings, lithium formate monohydrate undergoes a complex two-stage dehydration process when heated in the temperature range 300–700 K

Eigenschaften

IUPAC Name |

lithium;formate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Li.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAKCPVJSPEDON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635737 | |

| Record name | Lithium formate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-23-2 | |

| Record name | Lithium formate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium formate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formic acid, lithium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM FORMATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQS5S890B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

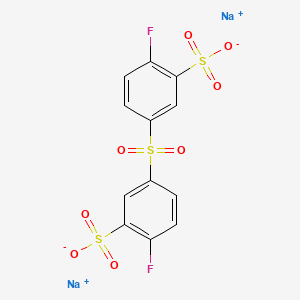

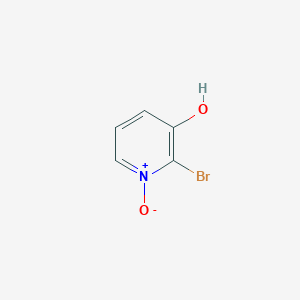

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)